Home > Products > Screening Compounds P81300 > Antistaphylococcal agent 2
Antistaphylococcal agent 2 -

Antistaphylococcal agent 2

Catalog Number: EVT-14051329
CAS Number:
Molecular Formula: C23H21N5O5
Molecular Weight: 447.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antistaphylococcal agent 2 is a synthetic compound recognized for its antibacterial properties, particularly against Staphylococcus aureus, including resistant strains. This compound belongs to a class of agents designed to combat bacterial infections, specifically targeting Gram-positive bacteria. Its significance lies in the increasing prevalence of antibiotic-resistant strains, making the development of novel therapeutic agents essential.

Source

The compound is synthesized through various chemical methods, primarily involving modifications of existing aromatic compounds. Research has focused on optimizing the synthesis and enhancing the antibacterial activity of derivatives, particularly those containing specific functional groups that improve efficacy against resistant bacterial strains .

Classification

Antistaphylococcal agent 2 is classified as an antibacterial agent. It falls under the category of small organic molecules designed to inhibit bacterial growth and replication. Its classification is based on its mechanism of action and the specific bacterial targets it addresses.

Synthesis Analysis

Methods

The synthesis of Antistaphylococcal agent 2 typically involves several key steps:

  1. Formation of Intermediate Compounds: Initial reactions often involve nitro-substituted aromatic compounds reacted with aryl amines in the presence of a base such as potassium carbonate. This step is crucial for forming the core structure of the compound.
  2. Reduction Reactions: Following the formation of intermediates, reduction processes are employed to convert nitro groups into amino groups, enhancing the compound's biological activity. For instance, iron salts can be used as reducing agents in aqueous conditions .
  3. Purification: The final product is purified using techniques like silica gel chromatography to ensure high purity and yield.

Technical Details

The reactions are monitored using thin-layer chromatography to assess completion, and products are characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .

Molecular Structure Analysis

Structure

Antistaphylococcal agent 2 possesses a complex molecular structure characterized by multiple aromatic rings and functional groups that enhance its solubility and biological activity. The presence of hydroxyl groups in specific positions on the aromatic rings significantly contributes to its antibacterial properties.

Data

  • Molecular Formula: The exact molecular formula can vary based on substituents but typically aligns with structures derived from substituted anilines.
  • Molecular Weight: Approximately 300-400 g/mol depending on specific substitutions.
Chemical Reactions Analysis

Reactions

Antistaphylococcal agent 2 undergoes various chemical reactions that contribute to its synthesis and functional properties:

  1. Nucleophilic Substitution: The reaction between nitro compounds and aryl amines involves nucleophilic substitution mechanisms where the amino group replaces a leaving group.
  2. Reduction Reactions: The reduction of nitro groups to amines is critical for activating the compound's antibacterial properties.
  3. Acidic Conditions: Some synthetic routes involve acidic conditions to facilitate rearrangements or further functionalization of the aromatic systems .

Technical Details

These reactions are generally carried out under controlled temperatures (often around 100°C) and monitored for completion through chromatographic methods.

Mechanism of Action

Process

Antistaphylococcal agent 2 exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis or disrupting essential bacterial metabolic pathways. This mechanism often involves interference with protein synthesis or DNA replication processes within bacterial cells.

Data

Studies have shown that compounds similar to Antistaphylococcal agent 2 exhibit minimum inhibitory concentrations (MIC) in the range of 3.9-15.6 µg/mL against resistant Staphylococcus aureus strains, indicating potent activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethylformamide and ethyl acetate; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant Data or Analyses

Characterization studies using techniques like infrared spectroscopy provide insights into functional group presence, while thermal analysis can reveal stability profiles under varying conditions .

Applications

Antistaphylococcal agent 2 is primarily utilized in scientific research aimed at developing new antibacterial therapies. Its potential applications include:

  • Pharmaceutical Development: As a lead compound for designing new antibiotics targeting resistant strains.
  • Biological Research: Used in studies investigating bacterial resistance mechanisms and developing strategies to combat antibiotic resistance.

Research continues to explore its efficacy in combination therapies and its potential role in treating various bacterial infections resistant to conventional antibiotics .

Introduction to Antistaphylococcal Agent 2 in Context of Antimicrobial Resistance

Role in Addressing Methicillin-Resistant Staphylococcus aureus (MRSA) Epidemic

Methicillin-resistant Staphylococcus aureus (MRSA) represents a critical global health threat, characterized by its resistance to all β-lactam antibiotics due to the acquisition of the mecA gene (or variants), encoding the altered penicillin-binding protein PBP2a. This protein confers low-affinity binding to β-lactam antibiotics, rendering first-line therapies ineffective [1] [6]. MRSA infections account for >10,000 annual deaths in the United States alone and are classified as a "serious threat" by the CDC due to their association with significant morbidity, mortality, and healthcare costs [1] [6]. The epidemiological landscape reveals distinct healthcare-associated (HA-MRSA) and community-associated (CA-MRSA) strains, differing in genetic profiles, virulence factors, and antibiotic susceptibility patterns. HA-MRSA strains typically exhibit multidrug resistance, while CA-MRSA strains, though often susceptible to non-β-lactam agents, can cause aggressive necrotizing infections [1] [6].

Antistaphylococcal agent 2 (Afabicin, formerly Debio 1452 or AFN-1252) emerges as a breakthrough therapeutic agent specifically engineered to circumvent MRSA’s primary resistance mechanisms. Unlike broad-spectrum glycopeptides (e.g., vancomycin) or lipopeptides (e.g., daptomycin), Afabicin is a first-in-class prodrug converted in vivo to its active form, afabicin desphosphono, which selectively inhibits the staphylococcal enoyl-acyl carrier protein (ACP) reductase (FabI) [2] [5] [7]. FabI is a rate-limiting enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II), essential for membrane integrity and virulence. Crucially, the bacterial FAS-II pathway is structurally and mechanistically distinct from the mammalian FAS-I pathway, enabling high selectivity [2] [5]. This mechanistic precision translates into potent activity against MRSA, including strains resistant to vancomycin (VISA, VRSA) or daptomycin, with MIC values typically ≤0.03 µg/mL [5] [7]. Phase 2 clinical trials demonstrated non-inferiority of Afabicin compared to vancomycin/linezolid for acute bacterial skin and skin structure infections (ABSSSI), with early clinical response rates of 90.1%–94.6% versus 91.1% in the comparator arm [2].

Table 1: Key Resistance Mechanisms in MRSA and Afabicin's Targeted Action

Resistance MechanismEffect on AntibioticsAfabicin's Bypass Strategy
mecA-mediated PBP2a expressionBroad β-lactam resistanceFabI inhibition (cell membrane target)
Vancomycin (VISA/VRSA)Thickened cell wall; altered peptidoglycanIndependent of cell wall synthesis
Daptomycin nonsusceptibilityAltered membrane charge; cardiolipin synthesisEnhanced binding to FabI enzyme
MLSB phenotype (erm gene)Macrolide-lincosamide resistanceDistinct target (fatty acid pathway)

This pathogen-specific activity positions Afabicin as a pivotal tool for de-escalation therapy in confirmed MRSA infections, particularly in cases of bacteremia, osteomyelitis, or pneumonia where conventional therapies face limitations due to resistance or toxicity [1] [4]. Its role extends beyond salvage therapy; it represents a strategic intervention to reduce reliance on last-resort broad-spectrum agents, thereby mitigating further resistance development [5] [7].

Position Within Narrow-Spectrum Antimicrobial Development Paradigms

The rise of antimicrobial resistance (AMR) has necessitated a paradigm shift from empiric broad-spectrum therapy toward precision antimicrobials. Narrow-spectrum agents like Afabicin exemplify this evolution, offering advantages rooted in microbiologic selectivity, microbiome preservation, and reduced resistance selection pressure [3] [5] [10].

Microbiome-Sparing Properties

Broad-spectrum antibiotics inflict collateral damage on commensal microbiota, leading to dysbiosis-associated complications such as Clostridioides difficile infection, secondary antibiotic-resistant infections, and long-term alterations in metabolic and immune function [3] [5]. Afabicin’s staphylococcal specificity minimizes this impact. Preclinical and clinical studies confirm negligible disruption to gut microbiota diversity during treatment:

  • In murine models, a 10-day oral course of Afabicin caused no significant changes in Shannon diversity (H-index) or richness (Chao1 index) of gut microbiota, whereas clindamycin, linezolid, and moxifloxacin induced profound dysbiosis [5].
  • In healthy human volunteers receiving 20 days of oral Afabicin (240 mg twice daily), longitudinal 16S rDNA sequencing revealed no alterations in microbial diversity or relative taxonomic abundances of key commensals (e.g., Bacteroides, Bifidobacterium, Lactobacillus) [5].

This microbiota preservation is attributed to Afabicin’s minimal inhibitory activity against anaerobic gut bacteria (>8 µg/mL MIC against Bacteroides, Clostridium, and Lactobacillus spp.), contrasting sharply with clindamycin’s potent activity against these taxa [5].

Resistance Mitigation and Diagnostic Synergy

Narrow-spectrum agents inherently limit selection for resistance in non-target pathogens. Afabicin’s staphylococcus-restricted activity reduces horizontal gene transfer risks compared to broad-spectrum agents like fluoroquinolones, which select for resistance across diverse bacterial species [3] [10]. However, this specificity necessitates rapid diagnostic confirmation of staphylococcal etiology. Advances in multiplex PCR, MALDI-TOF, and next-generation sequencing now enable pathogen identification within hours, facilitating Afabicin’s targeted deployment [3] [7]. Regulatory incentives (e.g., FDA’s Limited Population Pathway for Antibiotics) further support development of pathogen-specific agents for unmet needs [3].

Table 2: Narrow-Spectrum vs. Broad-Spectrum Antibiotics: Comparative Impact

ParameterNarrow-Spectrum (e.g., Afabicin)Broad-Spectrum (e.g., Vancomycin, Moxifloxacin)
Spectrum of ActivityStaphylococci-specificGram-positive and Gram-negative coverage
Microbiome DisruptionMinimal (preserves diversity)Severe (reduced diversity; loss of anaerobes)
Resistance SelectionLimits selection to staphylococciSelects resistance across multiple taxa
Diagnostic DependencyHigh (requires pathogen ID)Low (empiric use feasible)
Therapeutic StewardshipEnables de-escalationPromotes empiric overuse

Economic and Clinical Value Proposition

Despite smaller market sizes compared to broad-spectrum counterparts, narrow-spectrum agents offer longer shelf-lives due to slower resistance emergence, potentially offsetting revenue limitations [3]. For high-mortality infections like MRSA bacteremia or endocarditis, the clinical value of effective, microbiota-sparing therapy may justify premium pricing. Afabicin’s oral and IV formulations enable seamless transition from hospital to outpatient care, reducing length of stay and costs [2] [7]. Its development aligns with WHO criteria for innovative antibiotics: novel chemical class, novel target (FabI), no cross-resistance, and novel mechanism [7] [10].

Properties

Product Name

Antistaphylococcal agent 2

IUPAC Name

6-amino-3-methyl-1-(pyridine-4-carbonyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C23H21N5O5

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C23H21N5O5/c1-12-18-19(14-9-16(30-2)20(32-4)17(10-14)31-3)15(11-24)21(25)33-23(18)28(27-12)22(29)13-5-7-26-8-6-13/h5-10,19H,25H2,1-4H3

InChI Key

CYHSJEHHDHCUIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.